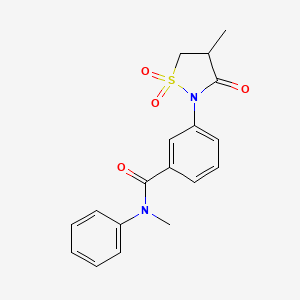![molecular formula C20H20O3 B4951325 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene](/img/structure/B4951325.png)
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxyphenoxy group attached to the naphthalene ring through an ethoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene can be achieved through several methods. One common approach involves the esterification of β-naphthol with ethyl alcohol in the presence of sulfuric acid . Another method includes the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base . Additionally, β-naphtholsodium can react with ethyl bromide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.
化学反応の分析
Types of Reactions
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, nitro compounds, and various quinones and hydroquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its aromatic and ether functionalities .
類似化合物との比較
Similar Compounds
2-Ethoxynaphthalene: This compound is structurally similar but lacks the additional ethoxyphenoxy group.
2-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Phenoxynaphthalene: Contains a phenoxy group instead of an ethoxyphenoxy group.
Uniqueness
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene is unique due to its specific combination of ethoxy and phenoxy groups attached to the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-2-21-18-8-5-9-19(15-18)22-12-13-23-20-11-10-16-6-3-4-7-17(16)14-20/h3-11,14-15H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBKFOGNXRKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B4951286.png)

![N'-[2-(2-bromo-4-methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B4951301.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B4951307.png)
![2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B4951308.png)
![2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4951311.png)
![N,N-dimethyl-4-[1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B4951319.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4951332.png)
![N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4951337.png)
![methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B4951345.png)
![[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]methanol](/img/structure/B4951354.png)
![N-[2-[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B4951360.png)
